(S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid (S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 103889-87-8
VCID: VC20740568
InChI: InChI=1S/C10H13NO4/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1
SMILES: COC1=CC(=CC(=C1)C(C(=O)O)N)OC
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

(S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid

CAS No.: 103889-87-8

Cat. No.: VC20740568

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid - 103889-87-8

CAS No. 103889-87-8
Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name (2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid
Standard InChI InChI=1S/C10H13NO4/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1
Standard InChI Key PUDUIVFPKSOBOR-VIFPVBQESA-N
Isomeric SMILES COC1=CC(=CC(=C1)[C@@H](C(=O)O)N)OC
SMILES COC1=CC(=CC(=C1)C(C(=O)O)N)OC
Canonical SMILES COC1=CC(=CC(=C1)C(C(=O)O)N)OC

Chemical Identity and Properties

(S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid is an unnatural amino acid derivative with the molecular formula C10H13NO4 . The compound features a chiral center at the alpha carbon bearing the amino group, with the S-configuration determining its three-dimensional structure. This chirality is particularly significant in biological systems where stereochemistry often dictates molecular recognition and activity.

Basic Chemical Information

The fundamental chemical properties of (S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid are summarized in the following table:

PropertyValue
CAS Number103889-87-8
Molecular FormulaC10H13NO4
Molecular WeightApproximately 211.22 g/mol
Chemical Name (IUPAC)(S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid
AppearanceSolid (presumed based on similar compounds)
Structural FeaturesContains a phenyl ring with two methoxy groups at positions 3 and 5

Structural Characteristics

The key structural elements of this compound include:

  • A phenyl ring substituted with two methoxy (-OCH3) groups at positions 3 and 5

  • An amino (-NH2) group and carboxylic acid (-COOH) group attached to the same carbon (alpha carbon)

  • S-configuration at the alpha carbon, indicating specific spatial arrangement

The 3,5-dimethoxy substitution pattern on the phenyl ring contributes to the compound's electronic properties and can influence its interactions with biological targets. The presence of both amino and carboxylic acid functional groups makes it amphoteric (able to act as both acid and base), a characteristic property of amino acids.

Synthetic Approaches

Based on standard synthetic methods for similar compounds, several approaches might be employed to synthesize (S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid.

Structural FeatureObserved Effect in Related Studies
Meta-substitution on phenyl ringsOften improves potency in certain systems
Hydrophilic groups at meta/para positionsPreferred in some anticancer compounds
Size of substituentsSmaller substituents often preferred at para positions, while meta positions have more tolerance for larger groups

Analytical Considerations

Identification and Characterization

For proper identification and characterization of (S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid, several analytical techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Mass Spectrometry

  • Infrared Spectroscopy

  • X-ray Crystallography (for solid-state structure)

  • Optical rotation measurements (to confirm S-configuration)

  • Chiral HPLC (for enantiomeric purity assessment)

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